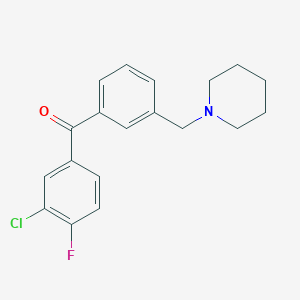

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

Descripción

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone is a halogenated benzophenone derivative featuring a piperidinomethyl group at the 3'-position and chloro/fluoro substituents at the 3- and 4-positions of the aromatic ring.

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-16(7-8-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHUSDJDRSWVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643150 | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-28-7 | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Halogenation: The benzophenone derivative is then subjected to halogenation using reagents such as chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.

Piperidinomethylation: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting the halogenated benzophenone with piperidine in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzophenone derivatives.

Oxidation Products: Oxidized forms of the benzophenone ring.

Reduction Products: Reduced forms of the benzophenone ring or the piperidine moiety.

Hydrolysis Products: Hydroxy derivatives of the benzophenone.

Aplicaciones Científicas De Investigación

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Structural Analogs with Varying Halogen Substituents

Halogen positioning and type significantly alter electronic and steric properties:

- 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-41-2): Bromine’s larger atomic radius and lower electronegativity compared to chlorine reduce electron-withdrawing effects but enhance hydrophobic interactions. This compound is used in research applications, with a molecular weight of 376.23 g/mol .

- 3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone: Replacing piperidine with pyrrolidine (5-membered ring) reduces steric bulk and basicity, lowering molecular weight to 317.78 g/mol. Such analogs are common in industrial-grade materials .

Table 1: Halogen-Substituted Analogs

Analogs with Different Heterocyclic Groups

The heterocyclic moiety impacts solubility, steric hindrance, and binding affinity:

- 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone: The 4-methylpiperazine group increases basicity and hydrophilicity compared to piperidine, making it suitable for pharmaceutical intermediates (MW: 346.85 g/mol) .

- 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone: Morpholine’s oxygen atom enhances polarity, improving solubility in aqueous systems. Such derivatives are explored in polymer chemistry .

Table 2: Heterocyclic Variants

Electronic and Functional Comparisons

- Photoinitiation Efficiency: Benzophenones with electron-withdrawing groups (e.g., Cl, F) exhibit redshifted UV absorption, enhancing radical generation under longer wavelengths . The target compound’s 3-Cl/4-F substituents may improve photoinitiation efficiency compared to non-halogenated analogs.

- Biological Activity: Piperidine derivatives are common in drug discovery due to their bioavailability. The 3'-piperidinomethyl group in the target compound could enhance binding to biological targets compared to morpholine or pyrrolidine analogs .

Actividad Biológica

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and case studies demonstrating its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a benzophenone core with chloro and fluoro substituents and a piperidinomethyl group. Its synthesis typically involves several steps:

- Starting Materials : Benzophenone is chlorinated and fluorinated to introduce the respective substituents.

- Piperidinomethylation : The piperidinomethyl group is introduced via nucleophilic substitution, where a piperidine derivative reacts with the chlorinated and fluorinated benzophenone under basic conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:

- Enzymes and Receptors : The compound may bind to various enzymes or receptors, altering their activity, which can lead to significant biological effects.

- Biochemical Pathways : It has been shown to modulate pathways involved in cellular processes such as signal transduction and metabolism.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and U87 MG (glioblastoma).

- IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism of action in this context.

Case Studies

-

In Vitro Anticancer Activity :

- A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing significant growth inhibition at concentrations of 5, 10, and 20 µM after 48 hours . The percentage of viable cells decreased significantly with increasing concentration, underscoring its potential as an anticancer agent.

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | 10–30 µM | Moderate |

| 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | 15–35 µM | Low |

| 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone | 20–40 µM | Moderate |

This table illustrates that while all compounds exhibit some level of anticancer activity, this compound shows promising results at lower concentrations compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.